Predicted Lipophilicity (LogP) Advantage Over Linear Dipentylamine
The branched structure of (Pentan-2-yl)(pentyl)amine results in a predicted ACD/LogP value of 3.64, which is higher than the predicted logP of 3.34 for its fully linear isomer, dipentylamine . This increase in lipophilicity is a direct consequence of the reduced molecular surface area available for interaction with water, a common effect of alkyl chain branching. This difference is significant for applications requiring controlled partitioning between aqueous and organic phases, such as liquid-liquid extraction or chromatographic method development.
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 3.64 |
| Comparator Or Baseline | Dipentylamine (linear isomer, CAS 2050-92-2) with a predicted LogP of 3.34 |
| Quantified Difference | +0.30 log units (approx. 2-fold increase in octanol/water partition coefficient) |
| Conditions | ACD/Labs Percepta Platform - Predicted value |
Why This Matters
This quantifiable difference in LogP can be a decisive factor for scientists selecting an amine for specific applications, such as developing nonaqueous capillary electrophoresis (NACE) background electrolytes, where precise control of analyte partitioning is crucial for method resolution and sensitivity.
